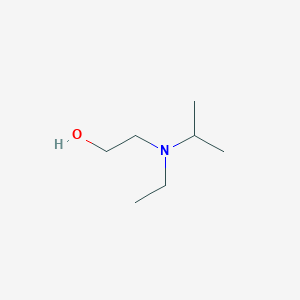![molecular formula C12H19NO B3257438 2-[Methyl-(1-phenyl-propyl)-amino]-ethanol CAS No. 288851-67-2](/img/structure/B3257438.png)
2-[Methyl-(1-phenyl-propyl)-amino]-ethanol
Overview
Description
2-[Methyl-(1-phenyl-propyl)-amino]-ethanol, also known as Methamphetamine, is a synthetic drug that stimulates the central nervous system. It is a highly addictive substance that has been abused for recreational purposes due to its euphoric effects. However, Methamphetamine has also been studied for its potential therapeutic applications in treating various medical conditions.
Mechanism of Action
2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline acts on the central nervous system by increasing the release and blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the brain, resulting in the euphoric effects of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline. However, chronic use of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline can lead to neurotoxicity and damage to the dopaminergic system.
Biochemical and Physiological Effects
2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline has various biochemical and physiological effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased wakefulness. Chronic use of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline can lead to neurotoxicity, cognitive impairment, and psychiatric disorders such as psychosis and depression.
Advantages and Limitations for Lab Experiments
2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline has been used in various laboratory experiments to study its effects on the central nervous system and potential therapeutic applications. However, the abuse potential and adverse effects of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline limit its use in clinical research.
Future Directions
Future research on 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline should focus on developing safer and more effective drugs that target the dopaminergic system without the adverse effects of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline. This includes the development of drugs that selectively target specific neurotransmitter systems and the use of non-invasive brain stimulation techniques to modulate the dopaminergic system. Additionally, research should focus on identifying biomarkers for 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline use and developing effective treatment strategies for 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline addiction.
In conclusion, 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline is a synthetic drug that has both recreational and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research should focus on developing safer and more effective drugs and treatment strategies for 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline addiction.
Scientific Research Applications
2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline has been studied for its potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its neuroprotective effects in treating Parkinson's disease and Alzheimer's disease. However, the abuse potential and adverse effects of 2-[Methyl-(1-phenyl-propyl)-amino]-ethanoline have limited its clinical use.
properties
IUPAC Name |
2-[methyl(1-phenylpropyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-12(13(2)9-10-14)11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEYMYKJQYHCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-(1-phenyl-propyl)-amino]-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)
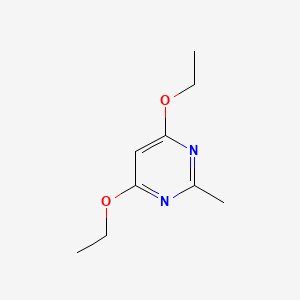
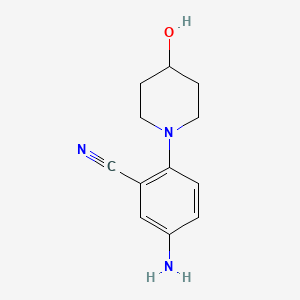

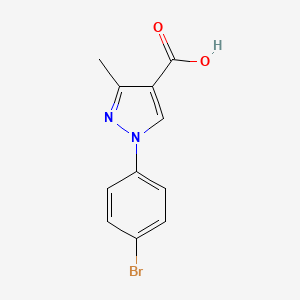
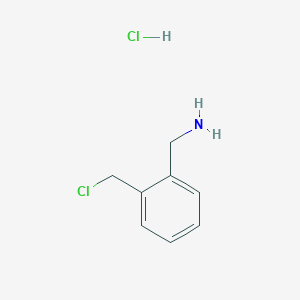
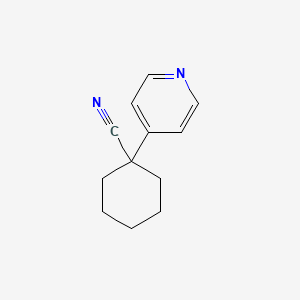
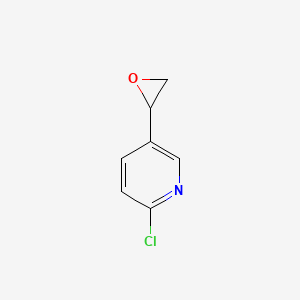

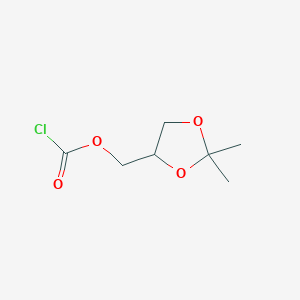

![1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl-](/img/structure/B3257441.png)

